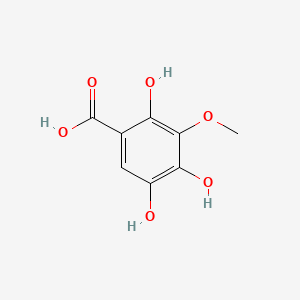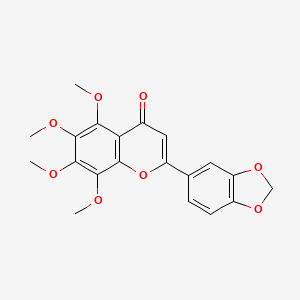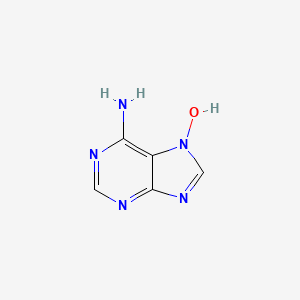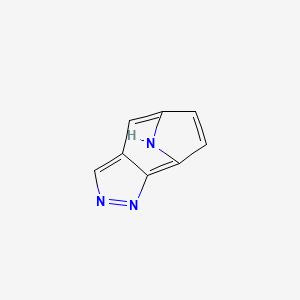
Benzoic acid, 2,4,5-trihydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trihydroxy-3-methoxybenzoic acid is a phenolic compound belonging to the hydroxybenzoic acids family. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with hydroxyl and methoxy groups. This particular compound is notable for its potential antioxidant properties and its presence in various plant sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trihydroxy-3-methoxybenzoic acid typically involves the hydroxylation and methoxylation of benzoic acid derivatives One common method includes the use of vanillic acid as a starting material, which undergoes hydroxylation at specific positions on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trihydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its antioxidant properties.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Hydroxybenzoic acid derivatives.
Substitution Products: Halogenated or sulfonated benzoic acids.
Scientific Research Applications
2,4,5-Trihydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trihydroxy-3-methoxybenzoic acid primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in inflammation and cancer, modulating their activity to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its anti-inflammatory properties.
p-Hydroxybenzoic Acid: Commonly used as a preservative.
Protocatechuic Acid: Noted for its antioxidant and antimicrobial activities.
Vanillic Acid: Used as a flavoring agent and antioxidant.
Uniqueness
2,4,5-Trihydroxy-3-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups contributes to its potent antioxidant activity and potential therapeutic applications.
Properties
Molecular Formula |
C8H8O6 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
2,4,5-trihydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O6/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2,9-11H,1H3,(H,12,13) |
InChI Key |
AWTWWIHKSRSQNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)




![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)






![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
